1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by its unique structure, which includes a fused oxazole and purine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,7-dimethyluric acid with an appropriate allylating agent can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[2,3-f]purine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced purine derivatives.
Scientific Research Applications
1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1,7-dimethyluric acid: A precursor in the synthesis of the target compound.
1,3,7-trimethyluric acid: A structurally related compound with different methylation patterns.
Oxazolo[3,2-a]pyridines: Compounds with a similar oxazole ring but different purine structures.
Uniqueness
1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
1,7-Dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS No. 899997-18-3) is a complex organic compound belonging to the class of oxazolo[2,3-f]purines. Its unique structural features, including a fused oxazole and purine ring system, have attracted significant attention in medicinal chemistry and biological research due to its potential therapeutic properties.
- Molecular Formula : C₁₃H₁₄N₄O₃
- Molecular Weight : 274.275 g/mol
- CAS Number : 899997-18-3
The compound is synthesized through multi-step organic reactions, often involving cyclization of precursors like 1,7-dimethyluric acid with allylating agents under controlled conditions using solvents such as dimethyl sulfoxide (DMSO) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can modulate the activity of various enzymes and receptors, potentially inhibiting pathways that are crucial for cell proliferation and survival. This modulation can lead to altered cellular functions and responses .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been reported to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of the compound, it was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The compound showed significant bactericidal activity at concentrations above the MIC.
Pathogen | MIC (µg/mL) | Bactericidal Activity |
---|---|---|
Staphylococcus aureus | 32 | Yes |
Escherichia coli | 64 | Yes |
Study 2: Anticancer Effects
In another study focusing on its anticancer effects, treatment of human breast cancer cells (MCF-7) with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations as low as 10 µM.
Concentration (µM) | % Cell Viability | Apoptotic Cells (%) |
---|---|---|
0 | 100 | 5 |
10 | 70 | 20 |
50 | 40 | 50 |
Properties
IUPAC Name |
4,7-dimethyl-2-(2-methylprop-2-enyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-7(2)5-17-11(18)9-10(15(4)13(17)19)14-12-16(9)6-8(3)20-12/h6H,1,5H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBZAJWQGICYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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